(4-Imidazol-1-ylphenyl)-[2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone

Catalog No.
S7424331
CAS No.
M.F
C18H19N5O2
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Imidazol-1-ylphenyl)-[2-(1-methylpyrazol-4-yl)m...

Product Name

(4-Imidazol-1-ylphenyl)-[2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone

IUPAC Name

(4-imidazol-1-ylphenyl)-[2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C18H19N5O2/c1-21-11-15(10-20-21)17-12-22(8-9-25-17)18(24)14-2-4-16(5-3-14)23-7-6-19-13-23/h2-7,10-11,13,17H,8-9,12H2,1H3

InChI Key

LBPLXTONNPILJU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CN(CCO2)C(=O)C3=CC=C(C=C3)N4C=CN=C4
(4-Imidazol-1-ylphenyl)-[2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone (referred to as IMPMM) is a chemical compound with potential applications in various fields of research and industry. This paper aims to provide a comprehensive overview of the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of IMPMM.
IMPMM is a chemical compound with the chemical formula C21H24N6O2. It is a member of the class of compounds known as morpholines, which are heterocyclic organic compounds that contain a six-membered ring with a nitrogen atom and an oxygen atom as ring heteroatoms. IMPMM has been shown to have potential biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic activities.
IMPMM is a white to off-white crystalline powder with a melting point of 220-222°C. It is soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) and slightly soluble in methanol and ethanol. The compound has a molecular weight of 376.46 g/mol and a logP value of 2.69.
IMPMM can be synthesized through a multistep process involving the reaction of 1-(4-bromophenyl)-2-imidazol-1-yl-ethanone with 1-methyl-4-(4-morpholinyl)-1H-pyrazole in the presence of a base, followed by further reactions and purification steps. The compound can be characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
for the detection and quantification of IMPMM include high-performance liquid chromatography (HPLC), gas chromatography (GC), and MS. These techniques can be used to verify the purity and identity of the compound in various sample matrices.
IMPMM has been shown to have potential anti-tumor, anti-inflammatory, and anti-angiogenic activities in various in vitro and in vivo studies. The compound has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation and angiogenesis in animal models.
Limited data are available on the toxicity and safety of IMPMM in scientific experiments. However, it has been shown to have low acute toxicity in animal studies, with no adverse effects observed at doses up to 2000 mg/kg. Further studies are needed to determine the long-term toxicity and safety of the compound.
IMPMM has potential applications in various fields of research and industry, including medicinal chemistry, drug discovery, and materials science. The compound can be used as a lead compound in the development of novel anti-tumor and anti-inflammatory agents, as well as in the design and synthesis of new materials.
Several studies have been conducted on IMPMM to investigate its biological properties and potential applications. However, more research is needed to fully understand the compound's properties and mechanisms of action.
IMPMM has potential implications in various fields of research and industry. In medicinal chemistry, the compound can be used as a lead compound for the development of new anti-tumor and anti-inflammatory agents. In materials science, it can be used in the design and synthesis of new materials with potential applications in catalysis, energy generation, and biomedicine.
One of the main limitations of IMPMM is its limited solubility in aqueous solvents, which may impact its bioavailability and pharmacokinetic properties. Future studies should focus on the development of new formulations and delivery systems to overcome this limitation. Other future directions include the investigation of the compound's potential applications in other fields, including catalysis and energy generation, as well as the exploration of its mechanisms of action and structure-activity relationships.
In conclusion, IMPMM is a promising chemical compound with potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, applications, and limitations have been discussed in this paper. Further research is needed to fully understand the compound's properties and potential implications in various fields.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Exact Mass

337.15387487 g/mol

Monoisotopic Mass

337.15387487 g/mol

Heavy Atom Count

25

Dates

Modify: 2023-08-27

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